N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester
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Overview
Description
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester is a compound that features a nitro group attached to a pyridine ring, which is further connected to a sulfenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester typically involves the reaction of 3-nitro-2-pyridinesulfenyl chloride with L-glutamic acid |A-t-butyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane, and the reaction is often conducted at low temperatures to maintain stability .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for efficiency and yield. The stability of the intermediate compounds is carefully monitored to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfenyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various sulfenylated products .
Scientific Research Applications
N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester involves the formation of disulfide bonds with thiol groups in peptides and proteins. This interaction stabilizes the protein structure and can enhance its functional activity. The compound targets cysteine residues and facilitates the formation of cyclic disulfides, which are crucial for the structural integrity and biological activity of many proteins .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-2-pyridinesulfenyl chloride: Used as a starting material for the synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-glutamic acid |A-t-butyl ester.
N-(3-Nitro-2-pyridinesulfenyl)-L-cysteine: Another compound used in peptide synthesis for protecting cysteine residues.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable disulfide bonds efficiently. This property makes it particularly valuable in the synthesis of cyclic peptides and proteins, where disulfide bonds play a critical role in maintaining structural stability and biological activity .
Properties
Molecular Formula |
C14H19N3O6S |
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Molecular Weight |
357.38 g/mol |
IUPAC Name |
(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H19N3O6S/c1-14(2,3)23-11(18)7-6-9(13(19)20)16-24-12-10(17(21)22)5-4-8-15-12/h4-5,8-9,16H,6-7H2,1-3H3,(H,19,20)/t9-/m0/s1 |
InChI Key |
DZZKYCRBJSJURE-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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